3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethylating agents, pyridine derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups to create derivatives with unique properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the benzoxazole and pyridine moieties can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Imidazole Containing Compounds: These compounds also feature nitrogen-containing heterocycles and have a wide range of applications in medicine and industry.
Fluorinated Derivatives: Compounds with fluorine atoms, particularly trifluoromethyl groups, are known for their enhanced stability and biological activity.
Uniqueness
What sets 3-(2-Oxo-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H19F3N4O3 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3-[2-oxo-2-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]ethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)14-5-7-25-18(9-14)26-10-13-6-8-27(16(13)11-26)19(29)12-28-15-3-1-2-4-17(15)31-20(28)30/h1-5,7,9,13,16H,6,8,10-12H2 |
InChI Key |
BCCLZFQFZLFXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=CC(=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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